molecular formula C12H23NO4 B3116515 (S)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid CAS No. 2171245-83-1

(S)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid

Cat. No.: B3116515
CAS No.: 2171245-83-1
M. Wt: 245.32 g/mol
InChI Key: GJOMHEYOQWPVEZ-QMMMGPOBSA-N
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Description

(S)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of interest due to its stability and reactivity, making it useful in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid typically involves the protection of the amino group of the corresponding amino acid with a Boc group. This can be achieved using tert-butoxycarbonyl chloride (BocCl) in the presence of a base such as pyridine . The reaction is usually carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of Boc-protected amino acids often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can engage in further chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid
  • (S)-3-((tert-Butoxycarbonyl)amino)-4-ethylpentanoic acid

Uniqueness

(S)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid is unique due to the presence of two methyl groups at the 4-position, which can influence its steric properties and reactivity. This structural feature can affect the compound’s behavior in chemical reactions and its suitability for specific applications .

Properties

IUPAC Name

(3S)-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)8(7-9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOMHEYOQWPVEZ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid
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(S)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid
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(S)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid
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(S)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid

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